![molecular formula C24H28N2O6S2 B2994167 N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 868212-35-5](/img/structure/B2994167.png)
N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide
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Description
N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H28N2O6S2 and its molecular weight is 504.62. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Gene Expression Studies
Sulfonamides have been evaluated for their antitumor properties, with some compounds showing promise as cell cycle inhibitors. For example, research has identified potent sulfonamides that disrupt tubulin polymerization or cause a decrease in the S phase fraction in cancer cell lines, leading to their progression into clinical trials. High-density oligonucleotide microarray analysis has been used to characterize these antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).
Carbonic Anhydrase Inhibition
N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), with studies unraveling aspects related to their inhibition mechanism. These compounds play a crucial role in understanding the interaction with carbonic anhydrase isoforms, which is significant for developing therapeutics for conditions like glaucoma (Di Fiore et al., 2011).
Endothelin Antagonism for Cardiovascular Disorders
Biphenylsulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists, with modifications leading to improved binding and functional activity. This research contributes to the development of treatments for cardiovascular disorders, showcasing the therapeutic potential of sulfonamide compounds in modulating the endothelin system (Murugesan et al., 1998).
Molecular Conformation and Assembly Studies
The inclusion of an additional methylene group in arylsulfonamide compounds has been shown to affect their conformation and crystal structure. Such studies are essential for understanding the molecular properties of sulfonamides and their potential applications in material science and drug design (de Castro et al., 2013).
Prodrug Development
Research into sulfonamide derivatives has also focused on creating prodrug forms to improve the pharmacokinetic properties of drugs. For instance, water-soluble amino acid derivatives of N-methylsulfonamides have been explored as potential prodrugs for enhancing drug solubility and bioavailability (Larsen et al., 1988).
properties
IUPAC Name |
N-[2-hydroxy-3-(4-methyl-N-methylsulfonylanilino)propyl]-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S2/c1-19-13-15-20(16-14-19)25(33(3,28)29)17-21(27)18-26(23-11-7-8-12-24(23)32-2)34(30,31)22-9-5-4-6-10-22/h4-16,21,27H,17-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLUTERAECAOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-(N-p-tolylmethylsulfonamido)propyl)-N-(2-methoxyphenyl)benzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.